8-Tert-butyl 4-ethyl 1,8-diazaspiro[4.5]decane-4,8-dicarboxylate hydrochloride
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Overview
Description
8-Tert-butyl 4-ethyl 1,8-diazaspiro[45]decane-4,8-dicarboxylate hydrochloride is a complex organic compound with a unique spirocyclic structure This compound is characterized by its diazaspirodecane core, which is a bicyclic system containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Tert-butyl 4-ethyl 1,8-diazaspiro[4.5]decane-4,8-dicarboxylate hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of diazaspirodecane derivatives with tert-butyl and ethyl substituents under controlled conditions. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
8-Tert-butyl 4-ethyl 1,8-diazaspiro[4.5]decane-4,8-dicarboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
8-Tert-butyl 4-ethyl 1,8-diazaspiro[4.5]decane-4,8-dicarboxylate hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Tert-butyl 4-ethyl 1,8-diazaspiro[4.5]decane-4,8-dicarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s diazaspirodecane core allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
8-Tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate hydrochloride: Similar in structure but with different substituents, leading to variations in chemical properties and applications.
Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride: Another related compound with a different functional group arrangement.
Uniqueness
8-Tert-butyl 4-ethyl 1,8-diazaspiro[4Its spirocyclic structure also contributes to its distinct reactivity and interaction with biological targets .
Properties
Molecular Formula |
C16H29ClN2O4 |
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Molecular Weight |
348.9 g/mol |
IUPAC Name |
8-O-tert-butyl 4-O-ethyl 1,8-diazaspiro[4.5]decane-4,8-dicarboxylate;hydrochloride |
InChI |
InChI=1S/C16H28N2O4.ClH/c1-5-21-13(19)12-6-9-17-16(12)7-10-18(11-8-16)14(20)22-15(2,3)4;/h12,17H,5-11H2,1-4H3;1H |
InChI Key |
BZKBSHQHMCSYEM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCNC12CCN(CC2)C(=O)OC(C)(C)C.Cl |
Origin of Product |
United States |
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